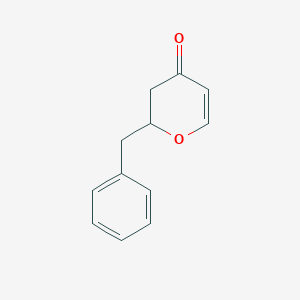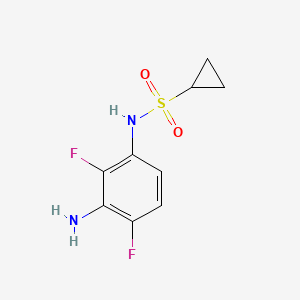![molecular formula C13H13F3N2 B13899301 9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactive properties, making them significant in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, which can be beneficial in pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing trifluoromethylated indoles involves the use of CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole structure, resulting in the desired product with a good yield . Another approach involves the use of platinum(II) complexes catalyzed trifluoromethylation in the presence of CF3I and visible light .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using environmentally friendly and cost-effective reagents. CF3SO2Na has become a popular choice due to its low toxicity and ease of handling .
化学反应分析
Types of Reactions
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, hydrogen peroxide for oxidation, and sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole structure .
科学研究应用
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological pathways and mechanisms.
Medicine: Its stability and lipophilicity enhance its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as liquid crystals
作用机制
The mechanism by which 9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various signaling pathways and enzymatic activities .
相似化合物的比较
Similar Compounds
- 6-(trifluoromethyl)indole
- 3-fluoroindole
- 2-methylindole
Uniqueness
What sets 9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart from similar compounds is its unique combination of the trifluoromethyl group and the tetrahydro-1H-pyrido[4,3-b]indole structure. This combination enhances its stability, lipophilicity, and potential bioactivity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C13H13F3N2 |
|---|---|
分子量 |
254.25 g/mol |
IUPAC 名称 |
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H13F3N2/c1-7-2-3-9(13(14,15)16)12-11(7)8-6-17-5-4-10(8)18-12/h2-3,17-18H,4-6H2,1H3 |
InChI 键 |
ONQJNRWMGDDFRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=C(CCNC3)NC2=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)
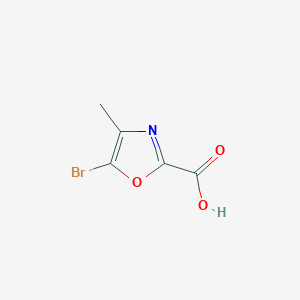
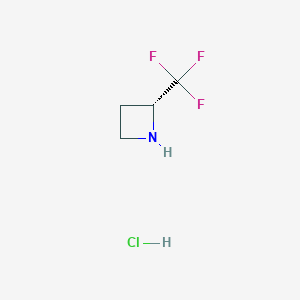
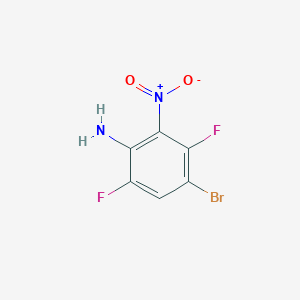
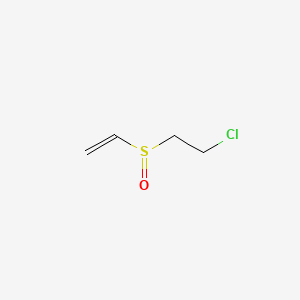
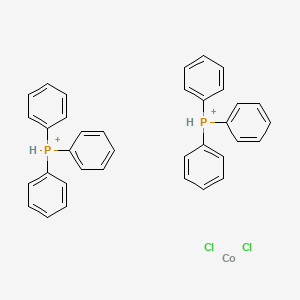
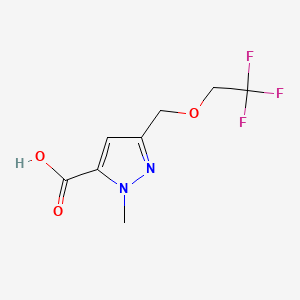

![1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13899286.png)
